Pentedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry)
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Overview
Description
Pentedrone (hydrochloride) is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Scientific Research Applications
1. Chemical Analysis and Synthesis
The hydrochloride salts of pentedrone, a designer drug, have been synthesized and characterized using various techniques like FTIR, NMR, and GC/MS. This synthesis and analysis provide a foundation for further research into their properties and potential applications (Maheux & Copeland, 2012).
2. Enantioselectivity in Metabolism
Enantioselectivity of pentedrone in metabolic processes was explored, indicating that different enantiomers of pentedrone can produce distinct metabolic profiles and subsequent effects in human hepatocyte-like cells. This research aids in understanding the differential effects of drug stereochemistry (Silva et al., 2022).
3. Spectroscopic Characterization
Pentedrone and its analogs have been characterized using spectroscopic methods, contributing to the understanding of their chemical structure and potential applications in various fields (Westphal et al., 2012).
4. Stereochemistry of Chlorination Reactions
The study of chlorination reactions of ephedrines, including pseudoephedrine, reveals insights into the effects of stereochemistry on reaction mechanisms. This research is pivotal in the field of synthetic chemistry and drug development (Flores‐Parra et al., 1998).
5. Controlled Release Drug Formulations
Research into the use of pseudoephedrine hydrochloride for developing controlled-release drug formulations demonstrates the pharmaceutical applications of these compounds. This involves studying different formulations for sustained drug release (Katikaneni et al., 1995).
6. Metabolism and Excretion Studies
Investigations into the metabolism and excretion of pseudoephedrine, including its stereochemical aspects, provide crucial insights for pharmacokinetics and drug safety studies (Shin, 1997).
Properties
Molecular Formula |
C12H19NO · HCl |
---|---|
Molecular Weight |
229.8 |
InChI |
InChI=1S/C12H19NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11-14H,3,7H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
KJHDJPCRJFLIHX-VXGBXAGGSA-N |
SMILES |
CN[C@H](CCC)[C@H](O)C1=CC=CC=C1 |
Synonyms |
α-methylamino-Valerophenone metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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